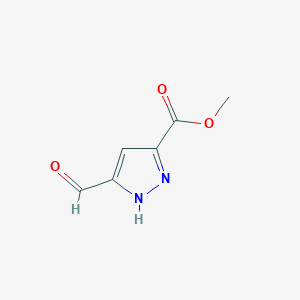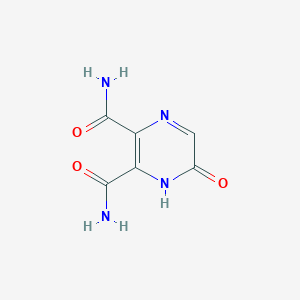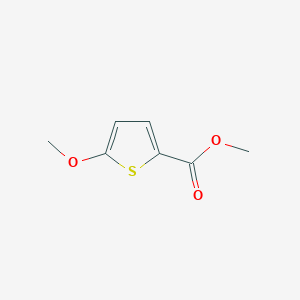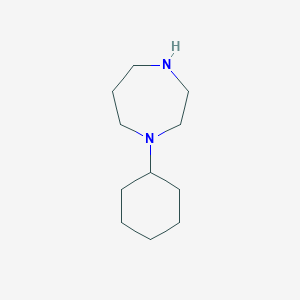
1-Cyclohexyl-1,4-diazepane
Overview
Description
1-Cyclohexyl-1,4-diazepane is a seven-membered nitrogen-containing heterocyclic compound It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a 1,4-diazepane ring
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that 1-Cyclohexyl-1,4-diazepane may interact with enzymes such as imine reductases .
Molecular Mechanism
It is known to be involved in the synthesis of chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,4-diazepane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclohexane-1,4-diamine with suitable diols. This reaction typically employs a (pyridyl)phosphine-ligated ruthenium(II) catalyst. Another method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination of aminoketones .
Industrial Production Methods: Industrial production of this compound often relies on scalable catalytic processes. The hydrogen borrowing method, which utilizes a ruthenium(II) catalyst, is particularly favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Cyclohexyl-1,4-diazepane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions, particularly those involving imine reductases.
Medicine: This compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for imine reductases, facilitating the formation of chiral amines through intramolecular asymmetric reductive amination . The molecular pathways involved include the catalytic activity of imine reductases, which enhance the reaction efficiency and selectivity.
Comparison with Similar Compounds
1-Cyclohexyl-1,4-diazepane can be compared with other similar compounds such as:
1,4-Diazepane: Lacks the cyclohexyl group, making it less sterically hindered.
1,4-Oxazepane: Contains an oxygen atom in place of one nitrogen, altering its reactivity and applications.
1,4-Benzodiazepine: Features a benzene ring fused to the diazepane ring, significantly changing its pharmacological properties.
Properties
IUPAC Name |
1-cyclohexyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRJEERFPFFTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481773 | |
| Record name | 1-Cyclohexyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-67-7 | |
| Record name | 1-Cyclohexyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
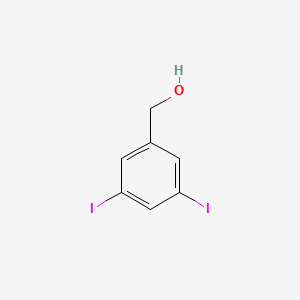
![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)
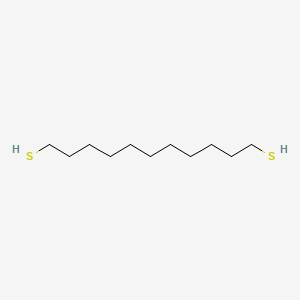
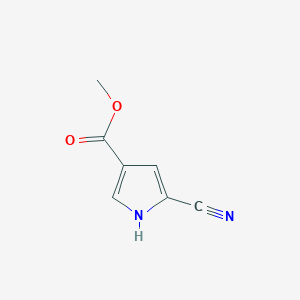
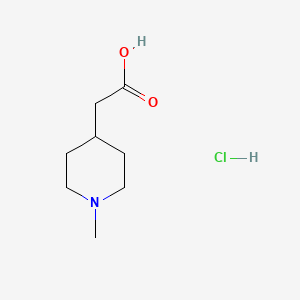
![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)

